Isoquinoline-8-sulfonyl chloride

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procure Isoquinoline-8-sulfonyl chloride (CAS 748752-50-3) to secure the correct 8-position regioisomer essential for kinase inhibitor SAR and accurate Fasudil Impurity 13 quantification. Unlike common analogs, this specific isomer is a validated reference standard and electrophilic building block with low native synthetic yield (~11%). Ensure ≥98% HPLC purity to avoid compromising analytical method development or introducing undesired molecular geometries that alter target binding. Avoid generic substitutes.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 748752-50-3
Cat. No. B1603005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-8-sulfonyl chloride
CAS748752-50-3
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
InChIKeyUYZLXCOQEDYFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-8-sulfonyl chloride (CAS 748752-50-3) Technical Overview for Scientific Procurement


Isoquinoline-8-sulfonyl chloride (CAS 748752-50-3), also known as 8-isoquinolinesulfonyl chloride, is a heterocyclic aromatic sulfonyl chloride with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol . It is primarily utilized as an electrophilic building block in medicinal chemistry for the synthesis of sulfonamide derivatives . Its high reactivity, driven by the sulfonyl chloride group, enables its use as a key intermediate in the development of kinase inhibitors, including those targeting ROCK and BET bromodomains, and it is also recognized as a reference standard (Fasudil Impurity 13) in pharmaceutical quality control [1].

Procurement Risk Analysis: Why Isoquinoline-8-sulfonyl chloride (CAS 748752-50-3) Cannot Be Generically Substituted


Simple substitution with other isoquinoline sulfonyl chlorides, quinoline analogs, or general sulfonyl chlorides introduces significant risks to synthesis outcomes and analytical accuracy. The specific regioisomer (8-position) dictates the spatial orientation and electronic properties of the resulting sulfonamide, which is critical for target binding in kinase inhibition [1]. Furthermore, the isomer's distinct synthetic accessibility (low native yield) versus its high-demand application as a reference impurity standard creates a unique procurement value. Substituting with a more synthetically accessible analog like isoquinoline-5-sulfonyl chloride will result in a different molecular geometry and a failed analytical reference, while switching to quinoline-8-sulfonyl chloride changes the heterocyclic core, altering the fundamental pharmacophore and reactivity profile .

Quantitative Differentiation Evidence for Isoquinoline-8-sulfonyl chloride (748752-50-3) Against Key Comparators


Synthetic Accessibility Comparison: Isoquinoline-8-sulfonyl chloride vs. Isoquinoline-5-sulfonyl chloride

Isoquinoline-8-sulfonyl chloride exhibits significantly lower synthetic accessibility compared to its 5-position regioisomer. Synthesis from 8-aminoisoquinoline yields the target compound in approximately 11% yield [1]. In stark contrast, the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride from 5-isoquinolinesulfonic acid is reported with yields of 85-90% [2]. This 8-fold difference in synthetic efficiency is a primary driver of the compound's higher procurement cost and limited commercial availability.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Synthetic Yield Benchmarking: Isoquinoline-8-sulfonyl chloride vs. Quinoline-8-sulfonyl chloride

When compared to its direct quinoline analog, the isoquinoline scaffold presents a less efficient sulfonylation process. The synthesis of isoquinoline-8-sulfonyl chloride from 8-aminoisoquinoline proceeds with a yield of ~11% [1]. Conversely, the synthesis of quinoline-8-sulfonyl chloride from 8-mercaptoquinoline is reported to achieve yields of up to 99% [2]. This near-quantitative yield for the quinoline analog highlights the unique synthetic challenge posed by the isoquinoline-8 core, reinforcing the compound's status as a specialized, value-added chemical.

Synthetic Methodology Heterocyclic Chemistry Process Development

Storage Stability and Handling Differentiation Against Quinoline-8-sulfonyl chloride

Isoquinoline-8-sulfonyl chloride requires more stringent storage conditions than its quinoline analog, impacting procurement and handling logistics. The target compound is recommended for storage at -10°C . In comparison, quinoline-8-sulfonyl chloride is reported to be stable for long-term storage at room temperature (15-20°C) . This difference in thermal stability necessitates cold-chain shipping and dedicated freezer storage for the isoquinoline derivative, a factor that must be considered in total cost of ownership and experimental planning.

Chemical Stability Reagent Storage Procurement Logistics

Commercial Purity Benchmarking for Isoquinoline-8-sulfonyl chloride (CAS 748752-50-3)

A comparative analysis of commercial offerings for Isoquinoline-8-sulfonyl chloride reveals a purity benchmark range. The highest specification among major chemical vendors is 98% purity , while other suppliers offer the compound at a minimum specification of 95% or 97% . For procurement, this establishes 98% as the best-in-class purity tier for this specific CAS number, with lower-purity grades representing a different cost-to-quality proposition. This variation in available purity grades is a key factor in vendor selection for different applications.

Analytical Chemistry Reagent Purity Quality Control

Derivative Bioactivity Potential: Isoquinoline-8-sulfonamide Framework in Cholinesterase Inhibition

The isoquinoline-8-sulfonyl chloride serves as a critical precursor to a class of sulfonamide analogs with demonstrated, quantifiable biological activity. A 2023 study on isoquinoline-sulfonamide hybrid analogs synthesized from this structural class reported potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The most potent analog (compound 2) achieved an IC₅₀ of 0.30 ± 0.05 µM against AChE, which is 7.2-fold more potent than the standard drug donepezil (IC₅₀ = 2.16 ± 0.12 µM) [1]. This establishes the 8-sulfonyl scaffold as a privileged structure for generating high-potency leads, thereby validating the procurement of the sulfonyl chloride building block for drug discovery efforts.

Medicinal Chemistry Enzyme Inhibition SAR Studies

Validated Application Scenarios for Isoquinoline-8-sulfonyl chloride (748752-50-3) Procurement


Synthesis of High-Potency Kinase Inhibitor Libraries

Procurement of Isoquinoline-8-sulfonyl chloride is justified for medicinal chemistry projects aimed at generating focused libraries of kinase inhibitors. As demonstrated by the 7.2-fold potency improvement of a derivative over donepezil [4], the 8-sulfonyl isoquinoline scaffold serves as a privileged structure for achieving high target affinity. Its use as a key electrophilic building block enables the rapid diversification of sulfonamide-based analogs for structure-activity relationship (SAR) exploration against targets like Rho-kinase (ROCK) and cholinesterases .

Pharmaceutical Reference Standard for Impurity Profiling

This compound is a known impurity in the synthesis of Fasudil, a Rho-kinase inhibitor (designated Fasudil Impurity 13) [4]. Procurement of high-purity (≥98%) Isoquinoline-8-sulfonyl chloride is therefore essential for analytical development and quality control laboratories tasked with developing and validating HPLC methods for the detection and quantification of process-related impurities in Fasudil Active Pharmaceutical Ingredient (API) . Use of a lower-purity or incorrect isomeric standard would compromise the accuracy and validity of the analytical method.

Specialized Organic Synthesis Requiring 8-Position Reactivity

Procurement is advised for synthetic routes where the 8-position sulfonyl chloride is non-negotiable for downstream chemical transformations. The compound's unique reactivity profile, which includes a lower synthetic yield (~11%) compared to other isomers, justifies its purchase as a pre-formed, purified building block rather than attempting inefficient in-house synthesis [4]. This approach saves significant development time and resources in complex, multi-step syntheses of target molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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